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molecular formula C8H7BrO2 B058166 3-Bromo-5-methylbenzoic acid CAS No. 58530-13-5

3-Bromo-5-methylbenzoic acid

Cat. No. B058166
M. Wt: 215.04 g/mol
InChI Key: NWOMVQDBDBUANF-UHFFFAOYSA-N
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Patent
US09249085B2

Procedure details

1-bromo-3,5-dimethylbenzene (15 g, 81 mmol, 1.0 eq) in a mixture of pyridine (133 mL) and H2O (83 mL) was heated to 80° C. KMnO4 (25.6 g, 162 mmol, 2.0 eq) was added in portions over 45 min. After the addition was completed, heating was continued at 80° C. for 1.5 h. The hot solution was then filtered, and the filtrate was acidified by addition of concentrated hydrochloric acid. The aqueous solution was extracted with EtOAc and the combined organic extracts washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo. The residue was purified by column chromatography (CH2Cl2: MeOH, 80:1 to 40:1) to give the title compound as a white solid (5.2 g, 29%)
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
25.6 g
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[CH:3]=1.[O-:10][Mn](=O)(=O)=O.[K+].[OH2:16]>N1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH3:9])[CH:3]=1)[C:8]([OH:10])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C)C
Name
Quantity
83 mL
Type
reactant
Smiles
O
Name
Quantity
133 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
25.6 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
The hot solution was then filtered
ADDITION
Type
ADDITION
Details
the filtrate was acidified by addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (CH2Cl2: MeOH, 80:1 to 40:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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